N-[2-(4-chlorophenyl)ethyl]-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine-3-carboxamide moiety and a 4-chlorophenethyl substituent. The thienopyrimidinone scaffold is notable for its structural rigidity and ability to mimic purine nucleotides, enabling interactions with ATP-binding pockets in kinases .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O2S/c27-20-10-8-17(9-11-20)12-13-28-24(32)19-7-4-14-31(15-19)26-29-22-21(18-5-2-1-3-6-18)16-34-23(22)25(33)30-26/h1-3,5-6,8-11,16,19H,4,7,12-15H2,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOIXIUVZRBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno/Pyrrolo-Pyrimidine Cores
Key Observations :
- The thienopyrimidinone core in the target compound differs from the pyrrolopyrimidine in AZD5363, which may alter kinase selectivity due to electronic and steric effects .
- The 4-chlorophenethyl substituent is shared with AZD5363 and other analogues, suggesting a conserved role in enhancing target affinity through hydrophobic interactions .
Pharmacological Activity Comparison
Notes:
- *Estimated based on structural similarity to AZD5363 and computational docking studies .
- AZD5363 demonstrates superior selectivity and potency due to optimized substituent positioning and reduced hERG affinity .
- The target compound’s thienopyrimidinone core may confer broader kinase inhibition compared to dihydropyridine derivatives, which are typically calcium channel modulators .
Computational and Bioactivity Profile Comparisons
Tanimoto Similarity Analysis :
Bioactivity Clustering :
Critical Analysis of Divergent Data
- Structural vs. Functional Similarity: While the target compound shares the 4-chlorophenyl group with AZD5363, its thienopyrimidinone core may reduce selectivity compared to AZD5363’s pyrrolopyrimidine scaffold .
- Contradictory Evidence : Some pyrimidine derivatives (e.g., N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) exhibit antimicrobial activity but lack kinase inhibition, highlighting the role of core structure in target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
